molecular formula C13H9N3 B3052081 2-Phenyldiazenylbenzonitrile CAS No. 38302-59-9

2-Phenyldiazenylbenzonitrile

Cat. No. B3052081
CAS RN: 38302-59-9
M. Wt: 207.23 g/mol
InChI Key: LOXVXJJDCCIQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyldiazenylbenzonitrile, commonly referred to as PDAB, is a chemical compound that has been extensively studied in scientific research due to its unique properties. PDAB is a diazo compound that contains a phenyl group attached to a benzonitrile moiety. It is a yellow-orange powder that is sparingly soluble in water but readily soluble in organic solvents.

Mechanism of Action

The mechanism of action of PDAB is not fully understood, but it is believed to involve the formation of a reactive carbene intermediate upon exposure to light. This reactive intermediate can then react with nearby molecules, leading to the formation of covalent bonds.
Biochemical and Physiological Effects
PDAB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PDAB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

PDAB has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique properties make it a useful tool for studying protein-protein interactions and detecting reactive oxygen species. However, PDAB is also highly reactive and can be hazardous to work with, requiring careful handling and storage.

Future Directions

There are several potential future directions for research involving PDAB. One area of interest is the development of new photoaffinity labeling techniques using PDAB and related compounds. Another area of interest is the use of PDAB as a fluorescent probe for the detection of other reactive species, such as nitrogen and sulfur oxides. Additionally, further research is needed to fully understand the mechanism of action of PDAB and its potential applications in medicine and biotechnology.

Scientific Research Applications

PDAB has been extensively studied in scientific research due to its unique properties. It has been used as a photoaffinity label for the study of protein-protein interactions, as well as a fluorescent probe for the detection of reactive oxygen species. PDAB has also been used as a precursor for the synthesis of other diazo compounds, such as 2-phenyl-2H-azirine.

properties

IUPAC Name

2-phenyldiazenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c14-10-11-6-4-5-9-13(11)16-15-12-7-2-1-3-8-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXVXJJDCCIQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313269
Record name 2-phenyldiazenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38302-59-9
Record name NSC268354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenyldiazenylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyldiazenylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Phenyldiazenylbenzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Phenyldiazenylbenzonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Phenyldiazenylbenzonitrile
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Phenyldiazenylbenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Phenyldiazenylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.